

Chemical structure and properties of 1-(Aminomethyl)-8-iodonaphthalene

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Compound of Interest

1-(Aminomethyl)-8iodonaphthalene

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An In-depth Technical Guide to 1-(Aminomethyl)-8-iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **1-(Aminomethyl)-8-iodonaphthalene** is limited in publicly available literature. This guide is a compilation of information on closely related compounds and established synthetic methodologies to provide a comprehensive technical overview. The experimental protocols and data presented are predictive and based on analogous chemical structures.

Introduction

1-(Aminomethyl)-8-iodonaphthalene is a substituted naphthalene derivative of significant interest in medicinal chemistry and materials science. The unique 1,8-disubstitution pattern on the naphthalene core introduces steric and electronic properties that can be exploited for the design of novel pharmaceutical agents and functional materials. The presence of a reactive aminomethyl group and an iodine atom provides versatile handles for further chemical modifications, making it a valuable scaffold for creating diverse molecular architectures. Naphthalene derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.



Chemical Structure and Properties

The chemical structure of **1-(Aminomethyl)-8-iodonaphthalene** features a naphthalene ring system with an aminomethyl (-CH₂NH₂) group at the C1 position and an iodine atom at the C8 position. This peri-substitution leads to significant intramolecular interactions that influence the molecule's conformation and reactivity.

Table 1: Predicted Physicochemical Properties of 1-(Aminomethyl)-8-iodonaphthalene

Property	Predicted Value
Molecular Formula	C11H10IN
Molecular Weight	299.11 g/mol
Appearance	Off-white to light yellow solid (predicted)
Melting Point	Not available
Boiling Point	Not available
Solubility	Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Limited solubility in water is expected.
pKa (of the amine)	~9-10 (estimated)
LogP	~3.5 (estimated)

Table 2: Predicted Spectroscopic Data for 1-(Aminomethyl)-8-iodonaphthalene

Spectroscopy	Predicted Chemical Shifts/Signals
¹H NMR (CDCl₃, 400 MHz)	δ 7.8-8.2 (m, 2H, Ar-H), δ 7.2-7.6 (m, 4H, Ar-H), δ 4.2 (s, 2H, -CH ₂ -), δ 1.5 (br s, 2H, -NH ₂)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 140-145 (Ar-C), δ 130-138 (Ar-C), δ 122-128 (Ar-C), δ 95-100 (Ar-C-I), δ 45-50 (-CH ₂ -)
Mass Spectrometry (EI)	m/z 299 [M]+, 282 [M-NH ₃]+, 172 [M-I]+, 127 [Naphthalene]+



Synthesis

A plausible synthetic route to **1-(Aminomethyl)-8-iodonaphthalene** could start from commercially available 1,8-diaminonaphthalene. The synthesis would involve a Sandmeyer reaction to introduce the iodine atom, followed by a series of steps to convert one of the amino groups into an aminomethyl group. An alternative approach could involve the Gabriel synthesis from a corresponding halo-methyl derivative.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of 1-(Aminomethyl)-8-iodonaphthalene.

Experimental Protocols

Protocol 1: Synthesis of 1-Amino-8-iodonaphthalene (from 1,8-Diaminonaphthalene)

- Diazotization: Dissolve 1,8-diaminonaphthalene (1 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
- Add a solution of sodium nitrite (1.1 eq.) in water dropwise while maintaining the temperature below 5 °C.
- Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
- Iodination: In a separate flask, dissolve potassium iodide (3 eq.) in water.
- Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour.
- Cool the mixture and extract the product with dichloromethane.



- Wash the organic layer with sodium thiosulfate solution and brine, then dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography on silica gel to yield 1-amino-8iodonaphthalene.

Protocol 2: Synthesis of 1-(Aminomethyl)-8-iodonaphthalene (via Gabriel Synthesis)

This protocol assumes the successful synthesis of 1-(bromomethyl)-8-iodonaphthalene, which is a necessary intermediate.

- Phthalimide Alkylation: To a solution of 1-(bromomethyl)-8-iodonaphthalene (1 eq.) in anhydrous DMF, add potassium phthalimide (1.2 eq.).
- Heat the reaction mixture at 80-90 °C for 4-6 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
- Wash the solid with water and ethanol to obtain crude 1-(phthalimidomethyl)-8iodonaphthalene.
- Hydrazinolysis: Suspend the crude phthalimide derivative in ethanol.
- Add hydrazine hydrate (4 eq.) and reflux the mixture for 4 hours.
- Cool the reaction mixture, and filter off the phthalhydrazide byproduct.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in dilute hydrochloric acid and wash with ether to remove any non-basic impurities.
- Basify the aqueous layer with a sodium hydroxide solution and extract the product with dichloromethane.



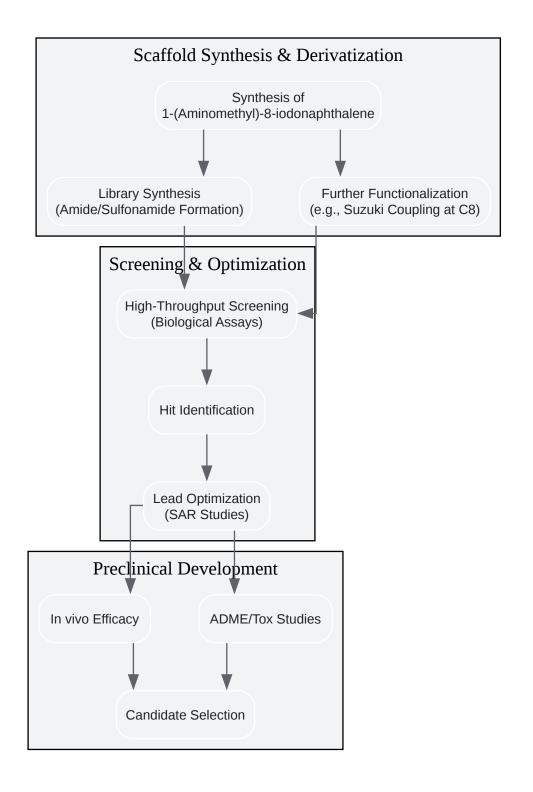
 Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 1-(aminomethyl)-8-iodonaphthalene. Further purification can be achieved by recrystallization or column chromatography.

Potential Applications in Drug Development

The unique structural features of **1-(Aminomethyl)-8-iodonaphthalene** make it an attractive scaffold for the development of new therapeutic agents.

Logical Workflow for Drug Discovery





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Caption: A logical workflow for the development of new drugs.



- Scaffold for Combinatorial Chemistry: The primary amine can be readily acylated or sulfonated to generate a library of amide and sulfonamide derivatives. The iodine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse substituents at the C8 position.
- Bioisosteric Replacement: The naphthalene scaffold can serve as a bioisostere for other aromatic systems in known drug molecules, potentially leading to improved pharmacological profiles.
- Probes for Biological Systems: The inherent fluorescence of the naphthalene core, which
 can be modulated by the substituents, makes this compound a candidate for the
 development of fluorescent probes for biological imaging and assays.

Safety and Handling

Detailed toxicity data for **1-(Aminomethyl)-8-iodonaphthalene** is not available. However, based on related compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Iodinated organic compounds can be lachrymatory and may cause skin and respiratory irritation.

Conclusion

While **1-(Aminomethyl)-8-iodonaphthalene** is not yet a well-characterized compound, its structure suggests significant potential as a versatile building block in medicinal chemistry and materials science. The synthetic routes and potential applications outlined in this guide provide a foundation for researchers interested in exploring the properties and utility of this and related 1,8-disubstituted naphthalene derivatives. Further research is warranted to fully elucidate its chemical and biological properties.

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